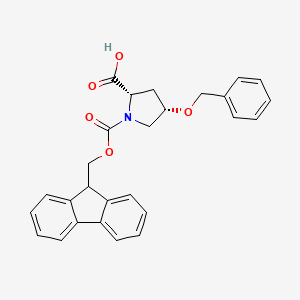
Fmoc-cis-Hyp(Bzl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-cis-Hyp(Bzl)-OH is a derivative of hydroxyproline, a non-proteinogenic amino acid. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis. The benzyl (Bzl) group is used to protect the hydroxyl group of hydroxyproline.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cis-Hyp(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of hydroxyproline. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The benzyl group is introduced using benzyl bromide in the presence of a base such as sodium hydride. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of automated systems allows for precise control of reaction conditions and efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can be reduced to remove the Fmoc and Bzl protecting groups.
Substitution: The Fmoc and Bzl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Common reducing agents include palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Common reagents for substitution reactions include trifluoroacetic acid (TFA) for Fmoc removal and hydrogen bromide (HBr) for Bzl removal.
Major Products Formed:
Oxidation: Oxidized derivatives of hydroxyproline.
Reduction: Deprotected hydroxyproline.
Substitution: Substituted derivatives of hydroxyproline with different protecting groups.
科学研究应用
Chemistry: Fmoc-cis-Hyp(Bzl)-OH is widely used in the synthesis of peptides and proteins. It is particularly useful in the synthesis of cyclic peptides and peptides with complex structures.
Biology: In biological research, this compound is used to study protein-protein interactions and the role of hydroxyproline in collagen stability.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of new materials and biomaterials.
作用机制
The mechanism of action of Fmoc-cis-Hyp(Bzl)-OH involves the protection of the amino and hydroxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The Bzl group protects the hydroxyl group, maintaining the integrity of the hydroxyproline residue. The compound interacts with various molecular targets and pathways involved in peptide synthesis, including enzymes and catalysts used in the synthesis process.
相似化合物的比较
Fmoc-Hyp-OH: Similar to Fmoc-cis-Hyp(Bzl)-OH but lacks the benzyl protecting group.
Boc-Hyp(Bzl)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of the Fmoc group for amino protection.
Z-Hyp(Bzl)-OH: Uses a benzyloxycarbonyl (Z) group for amino protection.
Uniqueness: this compound is unique due to the combination of Fmoc and Bzl protecting groups, which provide dual protection for both the amino and hydroxyl groups. This dual protection allows for greater flexibility and control in peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins.
属性
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFMHBUVVWZBFT-DFBJGRDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
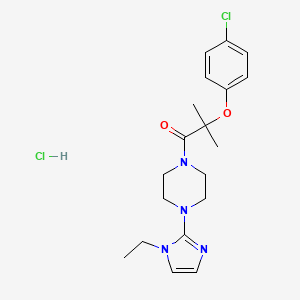
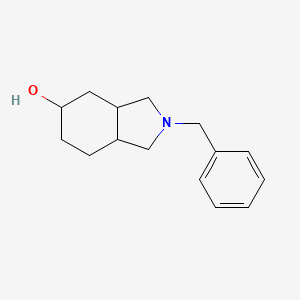
![1-(3,4-Dimethylphenyl)-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2354933.png)
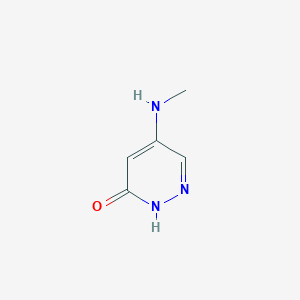
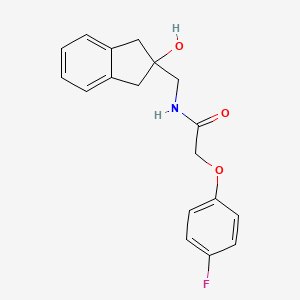
![5-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354939.png)
![N-(3,4-dichlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2354940.png)
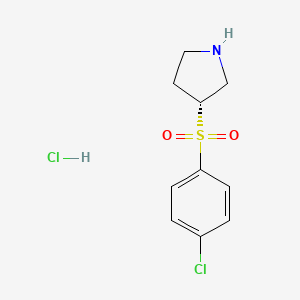
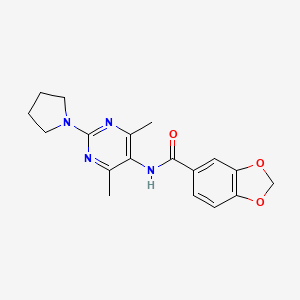
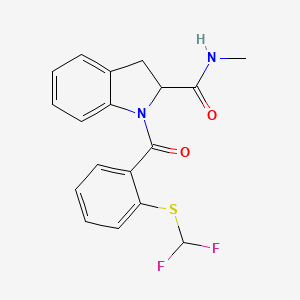
![N-[1-(2-Fluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2354947.png)
![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)
![3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride](/img/structure/B2354950.png)

